molecular formula C12H8BrClO2 B14316627 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione CAS No. 113822-91-6

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione

Katalognummer: B14316627
CAS-Nummer: 113822-91-6
Molekulargewicht: 299.55 g/mol
InChI-Schlüssel: CGTDOQMDENWXLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom attached to an ethyl group at the second position, a chlorine atom at the third position, and a 1,4-dione structure on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-chloronaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the 1,4-dione structure can lead to the formation of hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(1-substituted ethyl)-3-chloronaphthalene-1,4-dione derivatives.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

Wissenschaftliche Forschungsanwendungen

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively. The 1,4-dione structure can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways. The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Bromoethyl)naphthalene
  • 3-Chloronaphthalene-1,4-dione
  • 2-Ethyl-3-chloronaphthalene-1,4-dione

Uniqueness

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is unique due to the combination of bromine, chlorine, and 1,4-dione functionalities on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

113822-91-6

Molekularformel

C12H8BrClO2

Molekulargewicht

299.55 g/mol

IUPAC-Name

2-(1-bromoethyl)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C12H8BrClO2/c1-6(13)9-10(14)12(16)8-5-3-2-4-7(8)11(9)15/h2-6H,1H3

InChI-Schlüssel

CGTDOQMDENWXLN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.